molecular formula C11H10Cl2N2O2S B512813 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 459178-40-6

1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512813
CAS No.: 459178-40-6
M. Wt: 305.2g/mol
InChI Key: BZCCNLCOHIGAIW-UHFFFAOYSA-N
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Description

1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound belonging to the class of sulfonyl imidazoles. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, which is further substituted with a 2,4-dichloro-3-methylphenyl group. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 2-methylimidazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.

    Oxidation Products: Sulfoxides and sulfones are common oxidation products.

    Reduction Products: Thiols and sulfides are typical reduction products.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or disruption of protein function. The imidazole ring can interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole is unique due to its specific combination of the sulfonyl group, dichloromethylphenyl substitution, and imidazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,4-dichloro-3-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-9(12)3-4-10(11(7)13)18(16,17)15-6-5-14-8(15)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCCNLCOHIGAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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